molecular formula C15H19N7O2 B11712549 8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione

8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11712549
M. Wt: 329.36 g/mol
InChI Key: KLFVNLHDKLXUQT-UHFFFAOYSA-N
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Description

8-HYDRAZINYL-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by its unique structure, which includes hydrazinyl, dimethyl, and phenylamino groups attached to a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-HYDRAZINYL-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a suitable hydrazine compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-HYDRAZINYL-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce a wide range of substituted purine derivatives.

Scientific Research Applications

8-HYDRAZINYL-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-HYDRAZINYL-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication. The phenylamino group may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-HYDROXY-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 8-METHYL-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The unique combination of hydrazinyl, dimethyl, and phenylamino groups in 8-HYDRAZINYL-1,3-DIMETHYL-7-[2-(PHENYLAMINO)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE distinguishes it from other similar compounds. This specific structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19N7O2

Molecular Weight

329.36 g/mol

IUPAC Name

7-(2-anilinoethyl)-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H19N7O2/c1-20-12-11(13(23)21(2)15(20)24)22(14(18-12)19-16)9-8-17-10-6-4-3-5-7-10/h3-7,17H,8-9,16H2,1-2H3,(H,18,19)

InChI Key

KLFVNLHDKLXUQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CCNC3=CC=CC=C3

Origin of Product

United States

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